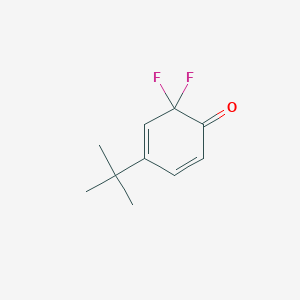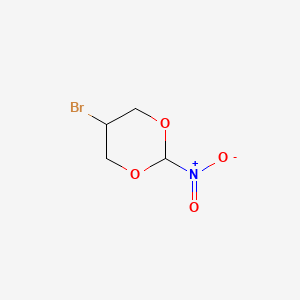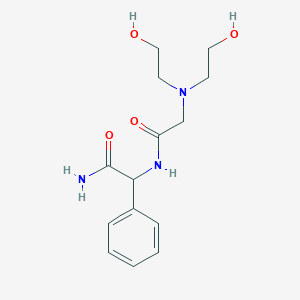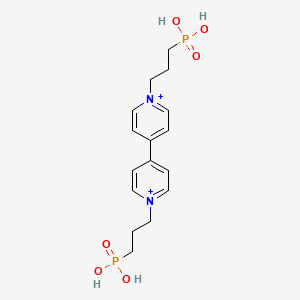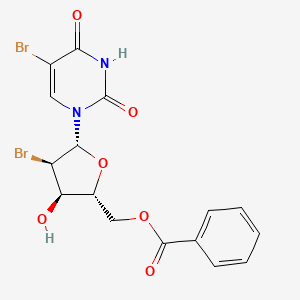
5-Hexenoic acid, 4-(2,2-dimethoxyethyl)-5-methyl-, methyl ester, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexenoic acid, 4-(2,2-dimethoxyethyl)-5-methyl-, methyl ester, (4S)- is an organic compound with the molecular formula C11H20O4 This compound is a derivative of hexenoic acid, featuring a methyl ester group and a dimethoxyethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexenoic acid, 4-(2,2-dimethoxyethyl)-5-methyl-, methyl ester, (4S)- typically involves the esterification of 5-Hexenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The dimethoxyethyl group can be introduced through a subsequent alkylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Hexenoic acid, 4-(2,2-dimethoxyethyl)-5-methyl-, methyl ester, (4S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Hexenoic acid, 4-(2,2-dimethoxyethyl)-5-methyl-, methyl ester, (4S)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to active sites, altering enzyme activity, or modulating signaling pathways. The specific pathways and targets depend on the context of its application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hexenoic acid, 2,2-dimethyl-, methyl ester
- 5-Hexenoic acid, 4-(2,2-dimethoxyethyl)-5-methyl-
Uniqueness
5-Hexenoic acid, 4-(2,2-dimethoxyethyl)-5-methyl-, methyl ester, (4S)- is unique due to its specific structural features, such as the presence of the dimethoxyethyl group and the stereochemistry at the 4-position
Eigenschaften
CAS-Nummer |
190718-41-3 |
|---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
methyl (4S)-4-(2,2-dimethoxyethyl)-5-methylhex-5-enoate |
InChI |
InChI=1S/C12H22O4/c1-9(2)10(6-7-11(13)14-3)8-12(15-4)16-5/h10,12H,1,6-8H2,2-5H3/t10-/m0/s1 |
InChI-Schlüssel |
OCFSNKAQVAWSLM-JTQLQIEISA-N |
Isomerische SMILES |
CC(=C)[C@@H](CCC(=O)OC)CC(OC)OC |
Kanonische SMILES |
CC(=C)C(CCC(=O)OC)CC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12562916.png)

![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)

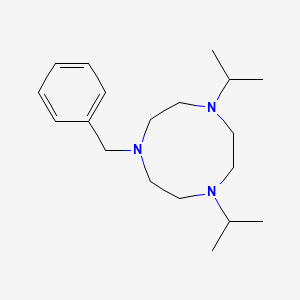
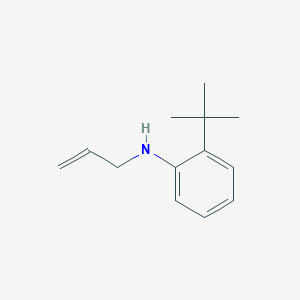

![2-(Dodecylsulfanyl)-6-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12562949.png)
